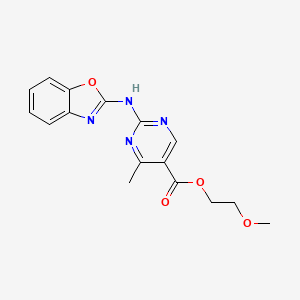

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

Description

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a synthetic organic compound featuring a pyrimidine core substituted with a benzoxazole-2-ylamino group at position 2, a methyl group at position 4, and a 2-methoxyethyl ester at position 3. This structure combines pharmacophoric elements from benzoxazole (known for bioactivity via enzyme/receptor interactions) and pyrimidine (a scaffold common in drug discovery).

Properties

Molecular Formula |

C16H16N4O4 |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

2-methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H16N4O4/c1-10-11(14(21)23-8-7-22-2)9-17-15(18-10)20-16-19-12-5-3-4-6-13(12)24-16/h3-6,9H,7-8H2,1-2H3,(H,17,18,19,20) |

InChI Key |

DNYHQOSHWWSZOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OCCOC)NC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and methoxyethylating agents. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is best understood through comparisons with structurally related molecules. Below is a detailed analysis supported by tabulated data and research findings:

Table 1: Structural and Functional Comparison of Key Analogs

Key Structural and Functional Insights

Ester Group Variations :

- The 2-methoxyethyl ester in the target compound likely improves aqueous solubility compared to methyl or ethyl esters, as seen in analogs where ester modifications influence bioavailability .

- Ethyl esters (e.g., ) often balance lipophilicity and solubility but may exhibit faster metabolic clearance than 2-methoxyethyl derivatives .

Substituent Effects on Bioactivity: The benzoxazole-2-ylamino group is critical for interactions with biological targets (e.g., enzymes, DNA). Its absence in simpler pyrimidines () results in reduced potency . Methyl groups at position 4 (shared with and ) contribute to steric stabilization of the pyrimidine ring, enhancing binding affinity . Electron-withdrawing groups (e.g., CF₃ in ) increase reactivity and target affinity but may reduce selectivity .

Comparative Pharmacological Profiles :

- Compounds with bulky substituents (e.g., thio-methylphenyl in ) show restricted bioavailability but high target specificity, whereas smaller groups (e.g., methoxymethyl in ) favor broader distribution .

- Hybrid structures (e.g., thiazolo-pyrimidine in ) demonstrate enhanced anticancer activity but require complex synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.